7-chloro-1-benzofuran-2-carbaldehyde
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Overview
Description
7-chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 7th position and an aldehyde group at the 2nd position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
7-Chloro-2-formylbenzo[b]furan is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The primary targets of these compounds are often microbial cells, where they exhibit strong antimicrobial activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds interact with their targets, leading to changes that inhibit the growth or function of the target cells .
Biochemical Pathways
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . These compounds likely interact with various biochemical pathways to exert their therapeutic effects.
Pharmacokinetics
It’s worth noting that one of the targets achieved with most of the more recent compounds is improved bioavailability .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, including 7-Chloro-2-formylbenzo[b]furan, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 7-Chloro-2-formylbenzo[b]furan are currently not well-understood. Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities, suggesting that 7-Chloro-2-formylbenzo[b]furan may also influence cell function .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-2-formylbenzo[b]furan is not well-documented. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 7-Chloro-2-formylbenzo[b]furan are not well-documented. Furan compounds are known to be oxidized by cytochrome P450 2E1 to chemically reactive metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate 7-chloro-2-hydroxybenzofuran. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 7-chloro-1-benzofuran-2-carboxylic acid.
Reduction: 7-chloro-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
7-chloro-1-benzofuran-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Comparison with Similar Compounds
Similar Compounds
1-benzofuran-2-carbaldehyde: Lacks the chloro group, resulting in different chemical and biological properties.
7-bromo-1-benzofuran-2-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
2-benzofurancarboxaldehyde: Similar structure but without the chloro group, affecting its chemical behavior.
Uniqueness
7-chloro-1-benzofuran-2-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct chemical reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the aldehyde group allows for various functional group transformations .
Properties
IUPAC Name |
7-chloro-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEICYGNSDQCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179728-80-4 |
Source
|
Record name | 7-chloro-1-benzofuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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